
Methyldopa-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyldopa-phenylalanine is a synthetic amino acid derivative that has been extensively studied for its potential use in scientific research. It is a combination of methyldopa, a medication used to treat high blood pressure, and phenylalanine, an essential amino acid. Methyldopa-phenylalanine is synthesized through a complex chemical process and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
Methyldopa-phenylalanine works by increasing the levels of dopamine in the brain. It does this by being converted into L-DOPA, a precursor to dopamine. L-DOPA is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. Once dopamine is released into the synapse, it binds to dopamine receptors on the postsynaptic neuron, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Methyldopa-phenylalanine has a range of biochemical and physiological effects that are mediated by its ability to increase dopamine levels in the brain. These effects include increased motivation, improved cognitive function, and enhanced learning and memory. Methyldopa-phenylalanine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyldopa-phenylalanine in lab experiments is its ability to mimic the effects of dopamine in the brain. This makes it a valuable tool for studying the neurological mechanisms of reward and motivation. However, there are also limitations to its use. Methyldopa-phenylalanine has a short half-life, which means that its effects are relatively short-lived. It also has a narrow therapeutic range, which means that it can be difficult to achieve the desired effects without causing side effects.
Orientations Futures
There are several future directions for the use of methyldopa-phenylalanine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Methyldopa-phenylalanine has been shown to have neuroprotective effects, and it may be possible to develop it into a viable treatment for these conditions. Another area of interest is its potential use in the study of addiction and substance abuse. Methyldopa-phenylalanine has been shown to have a range of effects on the brain's reward system, and it may be possible to use it to develop new treatments for addiction.
Méthodes De Synthèse
The synthesis of methyldopa-phenylalanine involves the reaction of methyldopa with phenylalanine in the presence of a catalyst. The reaction results in the formation of a diastereomeric mixture of methyldopa-phenylalanine, which can be separated using chromatography. The synthesis of methyldopa-phenylalanine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyldopa-phenylalanine has been used extensively in scientific research due to its ability to mimic the effects of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. Methyldopa-phenylalanine has been shown to increase dopamine levels in the brain, making it a valuable tool for studying the neurological mechanisms of reward and motivation.
Propriétés
Numéro CAS |
119933-71-0 |
|---|---|
Nom du produit |
Methyldopa-phenylalanine |
Formule moléculaire |
C19H22N2O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H22N2O5/c1-19(20,11-13-7-8-15(22)16(23)10-13)18(26)21-14(17(24)25)9-12-5-3-2-4-6-12/h2-8,10,14,22-23H,9,11,20H2,1H3,(H,21,26)(H,24,25)/t14-,19-/m0/s1 |
Clé InChI |
BOIYMVUPSRYBCA-LIRRHRJNSA-N |
SMILES isomérique |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Synonymes |
alpha-methyldopa-Phe methyldopa-phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



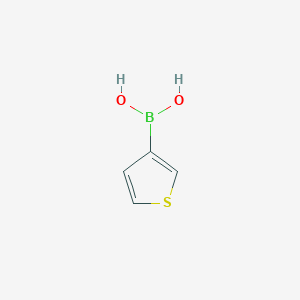
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
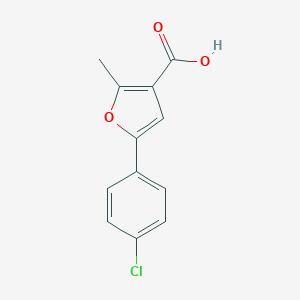
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)


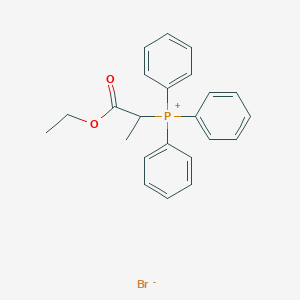
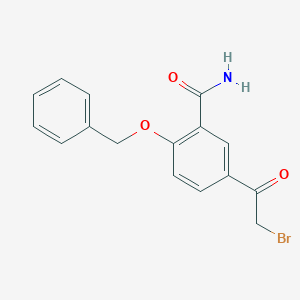
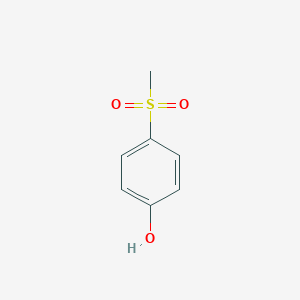
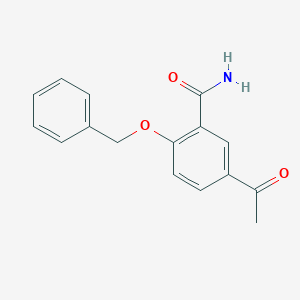
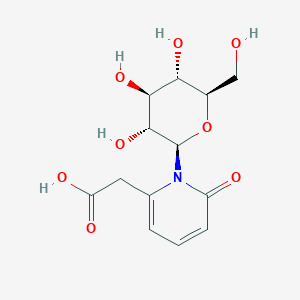
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)